4-Cyanostilbene

Catalog No.
S1508085
CAS No.
13041-79-7
M.F
C15H11N
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanostilbene

CAS Number

13041-79-7

Product Name

4-Cyanostilbene

IUPAC Name

4-[(E)-2-phenylethenyl]benzonitrile

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+

InChI Key

WQUHPLQCUQJSQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

The exact mass of the compound 4-Cyanostilbene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Cyanostilbene is a highly conjugated, planar organic building block characterized by a stilbene backbone substituted with a strongly electron-withdrawing cyano group at the para position of one phenyl ring [1]. Unlike sterically twisted isomers, this compound maintains a flat ground-state geometry, enabling extended π-electron delocalization [2]. In industrial and laboratory procurement, it is primarily sourced as a rigid electron-accepting core for the synthesis of Donor-π-Acceptor (D-π-A) fluorophores, nonlinear optical (NLO) materials, and electron-transporting layers in organic light-emitting diodes (OLEDs) [3]. Its well-defined trans-cis photoisomerization and ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) make it a critical precursor for polarity-sensitive probes and charge-transfer materials where precise optoelectronic tuning is required [1].

A common procurement error is treating 4-cyanostilbene interchangeably with α-cyanostilbene or unsubstituted stilbene [1]. Substituting with α-cyanostilbene introduces a cyano group on the vinylic double bond, which creates severe steric hindrance, forces a twisted molecular conformation, and triggers Aggregation-Induced Emission (AIE) [2]. While desirable for AIE applications, this twisted geometry destroys the ground-state planarity required for classic D-π-A push-pull fluorophores and high-mobility organic semiconductors. Conversely, substituting with unsubstituted stilbene removes the electron-withdrawing dipole entirely, resulting in a high LUMO level that fails to support intramolecular charge transfer (ICT) or efficient electron injection in OLED devices [3]. Buyers must procure the exact para-substituted 4-cyanostilbene isomer to ensure a planar, highly polarizable π-system.

Ground-State Planarity and Conjugation Efficiency

4-Cyanostilbene features the cyano group at the para position of the phenyl ring, allowing the molecule to maintain a highly planar ground state that maximizes π-orbital overlap across the stilbene core [1]. In contrast, α-cyanostilbene places the cyano group on the central vinylic bond, inducing significant steric clash with the adjacent phenyl rings and forcing a highly twisted, non-planar conformation [1]. This structural difference means that 4-cyanostilbene derivatives exhibit strong intramolecular charge transfer (ICT) and broad visible-region emission in dilute solutions, whereas α-cyanostilbenes suffer from aggregation-caused quenching (ACQ) in solution and only emit efficiently in the aggregated state [2].

Evidence DimensionMolecular planarity and solution-state ICT efficiency
Target Compound Data4-Cyanostilbene (planar ground state, strong solution-state ICT)
Comparator Or Baselineα-cyanostilbene (twisted ground state, weak solution emission due to non-radiative rotational decay)
Quantified DifferenceComplete shift from solution-active ICT (4-cyano) to solid-state active AIE (α-cyano)
ConditionsDilute solution vs. aggregated state photophysical assays

Procurement of the para-substituted isomer is strictly required when synthesizing traditional solvatochromic probes or NLO materials that rely on solution-state planarity and extended conjugation.

LUMO Level Reduction for Electron Transport

The incorporation of the strongly electron-withdrawing cyano group in 4-cyanostilbene significantly alters the electronic band structure compared to the parent stilbene [1]. The para-cyano substitution lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level and introduces a strong permanent dipole moment. When compared to unsubstituted trans-stilbene, which lacks an electron-accepting moiety and exhibits poor electron injection properties, 4-cyanostilbene serves as a highly effective acceptor core [2]. Derivatives built from 4-cyanostilbene demonstrate improved electron injection and balanced charge transport, enabling their use as electron-transporting layers (ETLs) or trifunctional emitters in OLEDs with external quantum efficiencies (EQEs) reaching up to 12% in optimized complexes [1].

Evidence DimensionLUMO energy level and electron injection capability
Target Compound Data4-Cyanostilbene core (lowered LUMO, strong dipole moment, supports high EQE electron transport)
Comparator Or BaselineUnsubstituted stilbene (high LUMO, symmetric electron distribution, poor electron transport)
Quantified DifferenceEnables functional OLED electron transport (up to 12% EQE in derivatives) vs. non-functional electron transport
ConditionsOrganic semiconductor device fabrication and cyclic voltammetry

For materials scientists designing OLEDs, the cyano group is non-negotiable for achieving the low LUMO required for balanced electron-hole recombination.

Polarity-Dependent Photoisomerization Kinetics

4-Cyanostilbene is a standard building block for synthesizing push-pull solvatochromic probes, such as 4-(dimethylamino)-4'-cyanostilbene (DCS). Because the cyano group stabilizes a highly polar trans-emitting state, the rate of trans-to-cis photoisomerization becomes exquisitely sensitive to the surrounding solvent polarity [1]. In time-resolved emission studies, the fluorescence lifetime (which correlates inversely with isomerization rate) of such derivatives drops dramatically from 546 ps in polar acetonitrile to just 72 ps in non-polar heptane [1]. Unsubstituted stilbene derivatives do not possess this massive charge-transfer character and therefore exhibit much flatter, less polarity-responsive isomerization kinetics [2].

Evidence DimensionSolvent-dependent fluorescence lifetime (isomerization rate)
Target Compound Data4-Cyanostilbene push-pull derivative (546 ps in acetonitrile vs. 72 ps in heptane)
Comparator Or BaselineUnsubstituted stilbene (minimal polarity-induced lifetime variance)
Quantified Difference>7.5-fold dynamic range in fluorescence lifetime based on solvent polarity
ConditionsTime-resolved femtosecond/picosecond emission spectroscopy in isoviscous solvents

This extreme sensitivity makes 4-cyanostilbene the mandatory precursor for developing microenvironmental polarity sensors and dynamic fluorescence lifetime imaging (FLIM) probes.

Fluorescence Preservation in Push-Pull Systems

When designing D-π-A fluorophores, the choice of the electron-accepting group is critical for maintaining a high fluorescence quantum yield. While 4-nitrostilbene provides a stronger electron-withdrawing effect than 4-cyanostilbene, the nitro group introduces rapid non-radiative deactivation pathways, such as enhanced intersystem crossing or rotation-induced quenching [1]. As a result, 4-cyanostilbene derivatives consistently exhibit significantly higher fluorescence quantum yields in the visible spectrum compared to their nitro-substituted analogs [1]. This allows 4-cyanostilbene to function not just as an acceptor, but as a highly emissive core suitable for direct naked-eye monitoring and high-brightness imaging applications [2].

Evidence DimensionFluorescence quantum yield and radiative efficiency
Target Compound Data4-Cyanostilbene derivatives (high radiative efficiency, strong visible emission)
Comparator Or Baseline4-Nitrostilbene derivatives (low quantum yield, dominated by non-radiative decay)
Quantified DifferenceSubstantially higher fluorescence quantum yield for the cyano-substituted core
ConditionsSteady-state fluorescence spectroscopy of push-pull derivatives

Buyers synthesizing fluorescent biomarkers or emissive materials must choose the cyano-derivative to prevent the severe emission quenching inherent to nitro-aromatics.

Synthesis of Solvatochromic and Viscosity Probes

Directly leveraging its polarity-dependent photoisomerization and planar push-pull capacity, 4-cyanostilbene is a highly suitable precursor for manufacturing environmental sensors like DCS [1]. These probes are heavily utilized in Fluorescence Lifetime Imaging Microscopy (FLIM) to map cellular microenvironments and local viscosities.

Electron-Transporting Layers (ETLs) for OLEDs

Based on its ability to lower the LUMO level and support efficient electron injection, this compound is procured for synthesizing n-type organic semiconductors and trifunctional emitters in advanced display technologies [2].

Nonlinear Optical (NLO) Materials Development

Utilizing its planar ground state and strong dipole moment, 4-cyanostilbene is a frequently selected building block for electro-optic polymers and NLO crystals, where extended π-conjugation is required for high hyperpolarizability [3].

High-Brightness D-π-A Fluorophore Manufacturing

Because it preserves high fluorescence quantum yields unlike nitro-analogs, 4-cyanostilbene is a highly effective acceptor core for synthesizing visible-light fluorescent labels and photo-switches for biological imaging [3].

XLogP3

4.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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